



SHSY5Y and HEK293/LRP6 cell lines [4] [5]. | Oral **Voglibose** at 1 mg/kg and 10 mg/kg doses. | • Behavioral tests (cognition, memory) • Amyloid plaque deposition (Congo red staining) • mRNA & protein levels of GSK-3 $\beta$ ,  $\beta$ -catenin | • Significant improvement in cognition and memory • Reduced amyloid plaque deposition • Altered GSK-3 $\beta$  and  $\beta$ -catenin, indicating Wnt pathway upregulation [4] [5]. || | **Dermatology (Skin Health, Pre-Clinical)** | In vitro study using B16F10 murine melanoma cells [6]. | **Voglibose** (25, 50, 100  $\mu$ M). | • Melanin content • Tyrosinase activity • Cell viability (MTT assay) | • Dose-dependent reduction in melanin content (up to 32%) and tyrosinase activity (up to 21.35%) • Modulated MITF, TRP-1, TRP-2 proteins and PKA/CREB, MAPK, GSK3 $\beta$ / $\beta$ -Catenin pathways [6]. ||

## Detailed Experimental Protocols

Here are standardized protocols for key experiments based on the cited studies, which can be adapted for future research.

### Protocol 1: Clinical Study - Real-World Effectiveness in Type 2 Diabetes

This protocol is based on the VICTORY study design [1].

- **1. Study Design:** Prospective, multicenter, observational study over 12 weeks.
- **2. Patient Population:**
  - **Inclusion Criteria:** Adults ( $\geq 18$  years) with T2DM and inadequate control (HbA1c 7.0–10.0%) despite diet, exercise, and/or other antidiabetic agents.
  - **Exclusion Criteria:** Type 1 diabetes, history of hypoglycemia or ketoacidosis, pregnancy or lactation, participation in other clinical trials.
- **3. Intervention:**
  - **Voglibose** (0.2 mg or 0.3 mg) administered orally before meals, either as monotherapy or as add-on therapy, as per routine clinical practice.
- **4. Data Collection and Endpoint Assessment:**
  - **Visits:** Baseline (Visit 1), 4-week (Visit 2), and 12-week (Visit 3).
  - **Primary Endpoint:** Change in HbA1c from baseline to Week 12.
  - **Secondary Endpoints:** Change in FBG, PPBG, and body weight.
  - **Safety:** Record all adverse events (AEs), with severity graded as mild, moderate, or severe.
- **5. Statistical Analysis:**

- Use paired t-test for analyzing changes in HbA1c, FBG, and PPBG. A p-value < 0.05 is considered statistically significant.
- Analyze safety in the Intent-to-Treat (ITT) population and efficacy in the Per-Protocol (PP) population.

## Protocol 2: Pre-Clinical Study - Neuroprotection in Alzheimer's Disease Model

This protocol synthesizes methodologies from the 2025 rodent model study [4] [5].

- **1. In Vitro Assessment:**
  - **Neuroprotective Assay:** Differentiate SHSY5Y neuroblastoma cells with 10  $\mu$ M retinoic acid for 5 days. Co-treat differentiated cells with a neurotoxic agent (e.g., 80 mM glutamate) and varying concentrations of **Voglibose** (1.56-100  $\mu$ M) for 48 hours. Assess cell viability using MTT assay (measure absorbance at 570 nm after 4h incubation).
  - **Wnt Pathway Activation:** Use HEK293 cells overexpressing LRP6. Treat with **Voglibose** and analyze the expression of Wnt pathway components (e.g., GSK-3 $\beta$ ,  $\beta$ -catenin) via RT-PCR and Western Blot.
- **2. In Vivo Assessment:**
  - **AD Model Induction:** Anesthetize male Wistar rats and administer A $\beta$ 25-35 (e.g., via intracerebroventricular injection) to induce an AD-like state.
  - **Grouping & Dosing:** Randomly assign animals to: a) Sham/Control, b) AD Model + Vehicle, c) AD Model + **Voglibose** (1 mg/kg, p.o.), d) AD Model + **Voglibose** (10 mg/kg, p.o.). Treat for 28 days.
  - **Behavioral Testing:** Perform Morris water maze or passive avoidance test post-treatment to assess spatial learning and memory.
  - **Biochemical & Histological Analysis:** Euthanize animals and collect brain tissue.
    - Analyze mRNA and protein expression of GSK-3 $\beta$  and  $\beta$ -catenin in brain homogenates.
    - Fix brain sections for Congo red staining to visualize and quantify amyloid plaque deposition.

## Protocol 3: Pre-Clinical Study - Anti-Melanogenic Activity

This protocol is adapted from the dermatology repurposing study [6].

- **1. Cell Culture and Treatment:**
  - Culture B16F10 murine melanoma cells.
  - Stimulate melanogenesis with 100 nM  $\alpha$ -MSH.

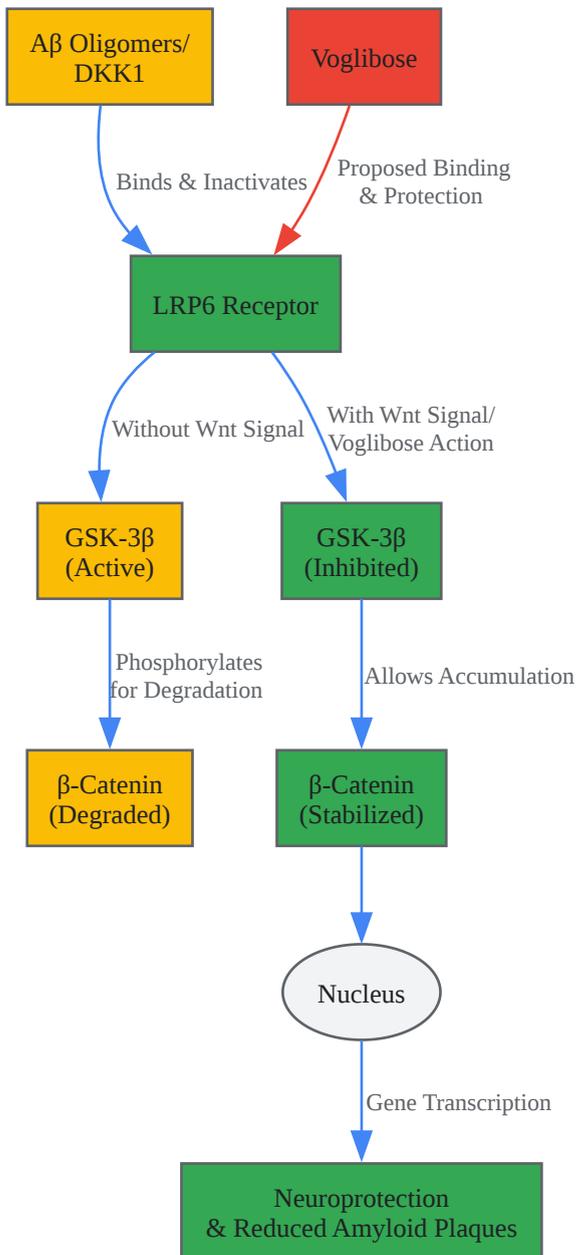
- Co-treat with **Voglibose** at concentrations of 25, 50, and 100  $\mu\text{M}$ . Include arbutin (200  $\mu\text{M}$ ) as a positive control.
- **2. Efficacy and Safety Assessment:**
  - **Cell Viability (MTT Assay):** Plate cells at  $2 \times 10^4$  cells/well, treat with **Voglibose** for 72 hours, and measure viability to rule out cytotoxicity.
  - **Melanin Content:** After 72-hour treatment, lyse cells and measure the absorbance of melanin in the lysate at 405 nm.
  - **Tyrosinase Activity:** Measure the rate of L-DOPA oxidation in cell lysates.
- **3. Mechanistic Analysis:**
  - Perform Western blot analysis to examine the expression of melanogenic proteins (MITF, tyrosinase, TRP-1, TRP-2) and key players in signaling pathways (p-PKA, p-CREB, p-AKT,  $\beta$ -catenin).

## Signaling Pathways and Workflows

The following diagrams illustrate the key molecular mechanisms and experimental workflows investigated in the studies.

### Diagram 1: Voglibose in Alzheimer's Disease - Proposed Wnt Pathway Modulation

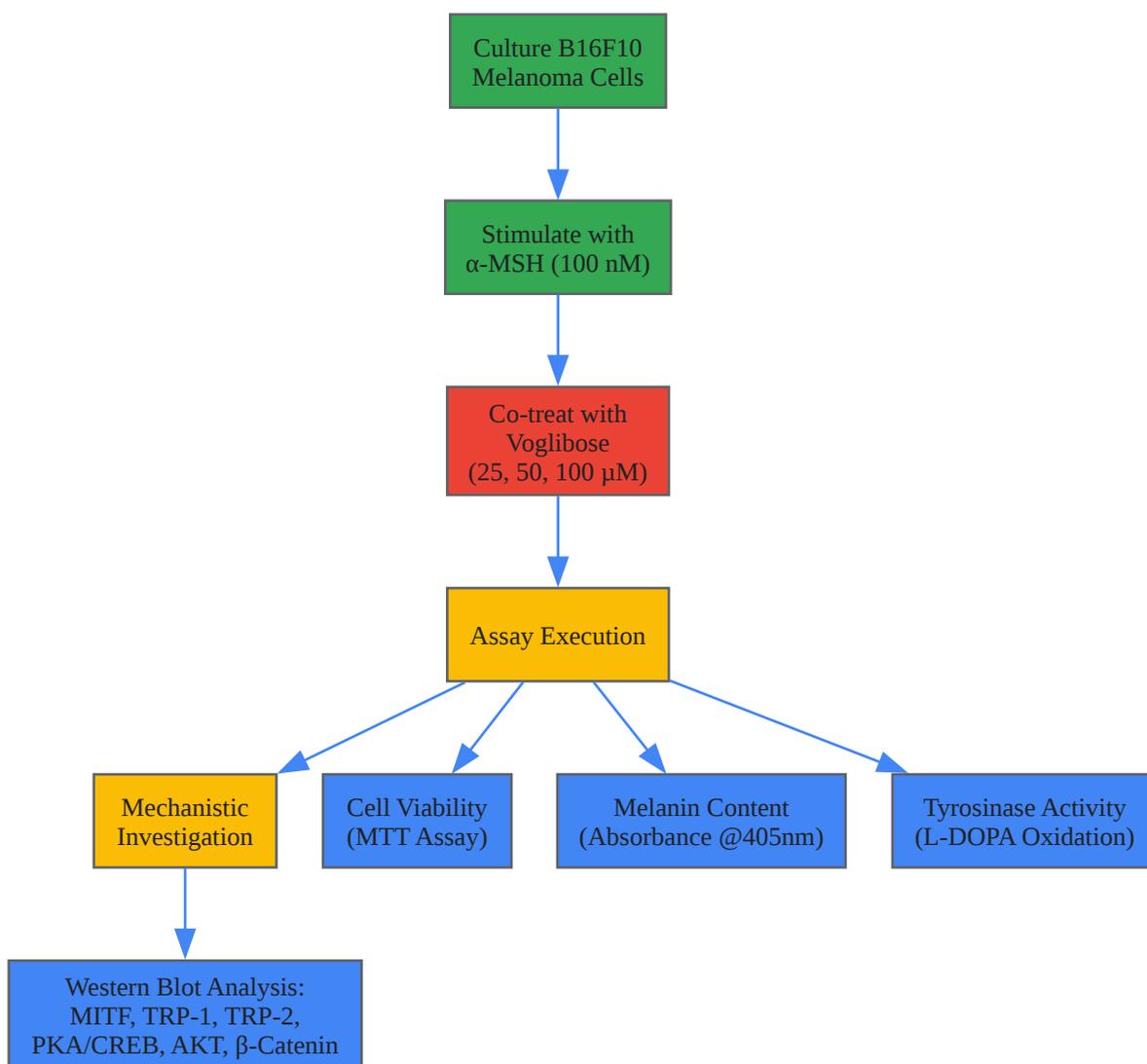
This diagram outlines the proposed mechanism by which **Voglibose** modulates the Wnt signaling pathway to exert potential neuroprotective effects in an Alzheimer's disease model [4] [5].



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## Diagram 2: Experimental Workflow for Anti-Melanogenic Study

This diagram summarizes the experimental workflow used to evaluate the anti-melanogenic (skin-whitening) potential of **Voglibose** in B16F10 cells [6].



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